N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, thiazolidine, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind effectively to certain enzymes and proteins, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[(5E)-3-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]ethyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}propanamide can be compared with other similar compounds, such as:
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-methoxy-5-methylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N8O6S4/c1-19-25(29(45)41(37(19)3)21-11-7-5-8-12-21)35-23(43)15-17-39-31(49)27(51-33(39)47)28-32(50)40(34(48)52-28)18-16-24(44)36-26-20(2)38(4)42(30(26)46)22-13-9-6-10-14-22/h5-14H,15-18H2,1-4H3,(H,35,43)(H,36,44)/b28-27+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRTYNCJNIDPNH-BYYHNAKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)C(=C4C(=S)N(C(=O)S4)CCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)/C(=C\4/C(=S)N(C(=O)S4)CCC(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N8O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.